Boc-trp-ome

描述

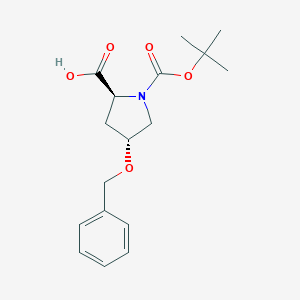

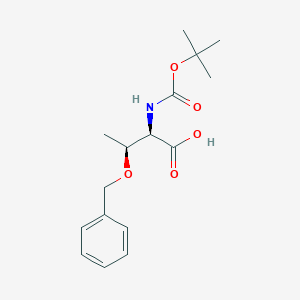

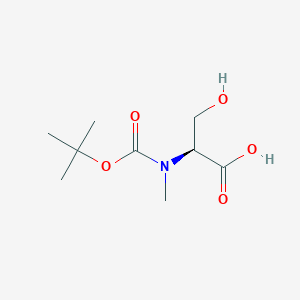

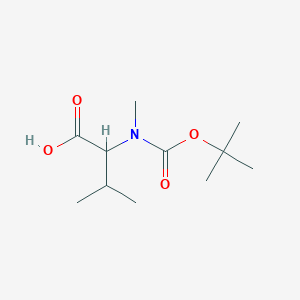

Boc-Trp-OMe, also known as N-Boc-L-tryptophan methyl ester, is a useful reagent for the preparation of trifluoroalkyl amines . It has a molecular formula of C17H22N2O4 .

Synthesis Analysis

The synthesis of Boc-Trp-OMe involves various methods. One approach is through the late-stage maleimidation on C(7)-H tryptophan . This method enables the synthesis of both stapled and labelled peptides and is applicable to both solution and solid-phase synthesis .Molecular Structure Analysis

Boc-Trp-OMe has a molecular weight of 318.37 . It contains a total of 46 bonds, including 24 non-H bonds, 12 multiple bonds, 7 rotatable bonds, 2 double bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 (thio-) carbamate (aliphatic) .Chemical Reactions Analysis

Boc-Trp-OMe is used in various chemical reactions. For instance, it is used in the preparation of trifluoroalkyl amines . It is also used in the synthesis of clickable peptides via late-stage maleimidation on C(7)-H tryptophan .Physical And Chemical Properties Analysis

Boc-Trp-OMe has a melting point of 139-140 °C and a predicted boiling point of 505.7±45.0 °C . It has a predicted density of 1.194±0.06 g/cm3 . It is an off-white powder .科学研究应用

Peptide Modification and Macrocyclization

Boc-trp-ome is utilized in late-stage peptide modification, which can significantly enhance peptides’ bioactivity and physicochemical properties. This modification is crucial for transforming peptides into potential therapeutic agents. The tertiary amine catalyzed tryptophan allylation is a notable method that proceeds under mild conditions, allowing for a broad scope of Trp-containing peptides and Morita–Baylis–Hillman carbonates to prepare peptide conjugates and cyclic peptides .

Bioconjugation

The modified peptides obtained through Boc-trp-ome allylation can be further conjugated with other biomolecules at the tryptophan residue. This provides a new handle for bioconjugation, enabling the creation of complex biomolecular architectures for various applications, including targeted therapeutics .

Mechanochemistry

Boc-trp-ome plays a role in mechanochemistry, particularly in reactive extrusion as an enabling technology in organic synthesis. This solvent-free or solvent-minimized reaction system is part of sustainable organic synthesis, where Boc-trp-ome can be involved in the mechanochemical techniques for synthetic transformations .

Synthesis of Trifluoroalkyl Amines

In chemical synthesis, Boc-trp-ome is a reagent used for the preparation of trifluoroalkyl amines. These compounds have significance in pharmaceuticals and agrochemicals due to their unique properties .

Material Science Research

Scientists in material science research utilize Boc-trp-ome for its reactivity and protective group, which aids in the synthesis of complex molecules. This is essential for developing new materials with specific desired properties .

Life Science Research

In life sciences, Boc-trp-ome is used as an amino acid in various research applications. Its role is pivotal in studying peptide structures and functions, which can lead to insights into protein behavior and potential drug development .

Photomodulation of Gene Expression

Boc-trp-ome is involved in the development of caged circular siRNAs for photomodulation of gene expression in cells and mice. This application is critical for controlling gene expression with spatial and temporal precision .

Drug Synthesis

The protective group nature of Boc-trp-ome makes it valuable in drug synthesis, where it is used to protect the amino acid tryptophan during the synthesis of peptide-based drugs. This ensures that the tryptophan residue remains intact and functional during the synthetic process .

作用机制

Target of Action

Boc-Trp-Ome, also known as BOC-TRP-OME, is a derivative of the amino acid tryptophan . It is primarily used as a reagent in the preparation of trifluoroalkyl amines It is known to be involved in peptide synthesis, particularly in the modification of tryptophan residues .

Mode of Action

Boc-Trp-Ome interacts with its targets through a process known as allylation . This process involves the reaction between the N1 position of the indole ring of tryptophan and Morita-Baylis-Hillman (MBH) carbonates . The reaction proceeds under mild conditions and can be carried out in either solid-phase (on resin) or solution-phase conditions . The modified peptides can then be further conjugated with other biomolecules at the tryptophan site, providing a new handle for bioconjugation .

Biochemical Pathways

It is known that tryptophan, the base amino acid of boc-trp-ome, is involved in several metabolic pathways, including the kynurenine, 5-hydroxytryptamine, and indole pathways . These pathways regulate various physiological functions, including inflammation, metabolism, immune responses, and neurological function .

Result of Action

The molecular and cellular effects of Boc-Trp-Ome’s action are primarily seen in its role as a reagent in the preparation of trifluoroalkyl amines . It is also used in the modification of peptides, particularly in the late-stage modification and macrocyclization of peptides . This modification can potentially endow peptides with significant bioactivity and physicochemical properties .

Action Environment

The action, efficacy, and stability of Boc-Trp-Ome can be influenced by various environmental factors. For instance, the reaction between Boc-Trp-Ome and MBH carbonates requires an inert atmosphere and specific temperature conditions . Furthermore, the storage conditions of Boc-Trp-Ome can also impact its stability and efficacy .

安全和危害

Boc-Trp-OMe is classified under GHS07. It has hazard statements H302-H315-H319-H335. Precautionary measures include avoiding breathing mist, gas, or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

未来方向

Boc-Trp-OMe has potential applications in the pharmaceutical industry. It can be used in the synthesis of cyclic peptides, which have attracted tremendous attention due to their excellent cell penetrability, stability, thermostability, and drug-like properties . The Trp-substituted maleimide displays excellent reactivity toward Michael addition, indicating its potential as a click functional group for applications in chemical biology and medicinal chemistry .

属性

IUPAC Name |

methyl (2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)9-11-10-18-13-8-6-5-7-12(11)13/h5-8,10,14,18H,9H2,1-4H3,(H,19,21)/t14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXLOVPXUZAOKBL-AWEZNQCLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427380 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-trp-ome | |

CAS RN |

33900-28-6 | |

| Record name | BOC-TRP-OME | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。